Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
CAS No.: 924869-02-3
Cat. No.: VC2263018
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924869-02-3 |
|---|---|
| Molecular Formula | C11H10ClNO3 |
| Molecular Weight | 239.65 g/mol |
| IUPAC Name | methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate |
| Standard InChI | InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3 |
| Standard InChI Key | NGJVPZGICVCQPO-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl |
| Canonical SMILES | COC(=O)CC1=CC2=C(C=C1)OC(=N2)CCl |
Introduction
Chemical Properties and Structure
Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate possesses a distinctive molecular structure that contributes to its chemical behavior and potential applications. The compound features a benzoxazole core with strategic functional group substitutions that define its reactivity profile.
Basic Identification and Physical Properties
The compound is identified through several standardized chemical identifiers that enable precise reference across scientific literature and databases. Table 1 summarizes these key identifiers and physical properties.
| Property | Value |
|---|---|
| CAS Number | 924869-02-3 |
| IUPAC Name | methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate |
| Molecular Formula | C₁₁H₁₀ClNO₃ |
| Molecular Weight | 239.65 g/mol |
| Standard InChI | InChI=1S/C11H10ClNO3/c1-15-11(14)5-7-2-3-9-8(4-7)13-10(6-12)16-9/h2-4H,5-6H2,1H3 |
| Standard InChIKey | NGJVPZGICVCQPO-UHFFFAOYSA-N |
| PubChem Compound ID | 18526102 |
Table 1: Identification and physical properties of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate
Structural Characteristics
The molecular architecture of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate consists of several key structural elements that define its chemical identity:
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A benzoxazole heterocyclic core structure with a fused benzene and oxazole ring system
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A chloromethyl (CH₂Cl) substituent at the 2-position of the benzoxazole ring
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A methyl acetate group (CH₂COOCH₃) at the 5-position of the benzene portion of the benzoxazole
This structural arrangement confers specific electronic and steric properties that influence the compound's reactivity, solubility, and potential biological interactions. The presence of both the chloromethyl group, which serves as a potential leaving group or reactive site, and the methyl acetate moiety, which provides ester functionality, creates a molecule with multiple possibilities for chemical transformations and interactions with biological systems.
Synthesis Methods
The production of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate typically involves specific synthetic pathways that utilize appropriate precursors and reaction conditions to achieve the desired molecular structure.
Laboratory-Scale Synthesis
The primary synthetic route for preparing this compound involves the reaction of 2-(chloromethyl)-1,3-benzoxazole with methyl acetate in the presence of a suitable base catalyst. This approach follows established principles of organic synthesis for substituted benzoxazoles.
The typical reaction scheme involves:
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Preparation of the 2-(chloromethyl)-1,3-benzoxazole intermediate
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Reaction with methyl acetate under basic conditions, commonly using triethylamine as the base
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Purification procedures to isolate the target compound
This synthetic pathway allows for the strategic installation of both the chloromethyl functionality at the 2-position and the methyl acetate group at the 5-position of the benzoxazole core.
Scale-Up Considerations
For larger-scale production, the synthetic approach maintains similar chemical principles but often requires optimization of reaction parameters to enhance yield, purity, and process efficiency. Industrial production methods typically focus on:
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Optimization of reaction conditions (temperature, pressure, reaction time)
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Selection of appropriate catalysts and reagents for economical scale-up
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Development of efficient purification protocols
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Implementation of safety measures for handling larger quantities of reactive intermediates
These considerations ensure that the synthesis remains viable at increased scales while maintaining product quality and safety standards.
Chemical Reactivity
The reactivity profile of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate is largely determined by its functional groups and their electronic properties within the molecular framework.
Reactive Sites
The compound contains several sites of potential reactivity that can participate in various chemical transformations:
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The chloromethyl group at the 2-position represents an electrophilic site susceptible to nucleophilic substitution reactions
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The methyl acetate functionality provides opportunities for ester hydrolysis, transesterification, or reduction reactions
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The benzoxazole nitrogen atom may participate in coordination chemistry with metals or act as a base in certain reaction environments
These reactive features make the compound versatile for chemical modifications and derivatizations in research settings.
Stability Considerations
Understanding the stability profile of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate is crucial for proper handling, storage, and application in research contexts. Key stability factors include:
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Sensitivity to moisture, as the chloromethyl group may undergo hydrolysis under prolonged exposure to aqueous conditions
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Potential for ester hydrolysis in acidic or basic environments
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Thermal stability parameters that dictate appropriate storage and handling protocols
Appropriate precautions should be taken when working with this compound to maintain its chemical integrity and ensure reproducible research outcomes.
Analytical Characterization
The precise identification and purity assessment of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate rely on various analytical techniques that provide complementary information about its structural and physicochemical properties.
Spectroscopic Methods
Multiple spectroscopic approaches are typically employed to confirm the identity and structural integrity of the compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule
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Infrared (IR) spectroscopy can identify key functional groups, including the ester carbonyl and the benzoxazole ring system
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Mass spectrometry offers precise molecular weight determination and fragmentation patterns that confirm the structural arrangement
These spectroscopic methods, when used in combination, provide comprehensive structural verification of the compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and related techniques are essential for:
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Assessing the purity of synthesized batches
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Monitoring reaction progress during synthesis
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Validating the compound's identity through retention time comparison with authenticated standards
Such analytical approaches ensure that research utilizing this compound maintains high standards of reproducibility and reliability.
Structural Comparisons with Related Compounds
Understanding the structural relationships between Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate and similar compounds provides valuable context for its chemical and potential biological properties.
Benzoxazole Derivatives
Several related benzoxazole derivatives share structural similarities but differ in specific substitution patterns:
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Methyl 2-(2-propyl-1,3-benzoxazol-5-yl)acetate features a propyl group instead of a chloromethyl group at the 2-position but maintains the methyl acetate functionality at the 5-position
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2-(chloromethyl)-5-methyl-1,3-benzoxazole contains the chloromethyl group at the 2-position but has a simpler methyl substituent at the 5-position instead of the methyl acetate group
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Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate represents a structural isomer with an ethyl ester group and a different positioning of the functional groups
These structural relationships highlight the diversity of benzoxazole derivatives and the specific position of Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate within this chemical space.
Bioisosteric Variations
Some compounds represent bioisosteric replacements of key structural elements:
Methyl 2-(2-chloro-1,3-thiazol-5-yl)acetate exemplifies a bioisosteric variation where the benzoxazole system is replaced by a thiazole ring, maintaining similar functional groups in comparable positions . Such bioisosteric relationships are valuable in medicinal chemistry for modulating properties while preserving biological activity.
These structural comparisons provide a framework for understanding structure-property and potentially structure-activity relationships relevant to Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate.
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